molecular formula C18H18Cl2N4O2S B2705462 2-(2,4-dichlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide CAS No. 1421481-34-6

2-(2,4-dichlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide

Cat. No. B2705462
M. Wt: 425.33
InChI Key: NRAGLWFMKWDKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H18Cl2N4O2S and its molecular weight is 425.33. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Derivatives

Chloroacetamides, such as alachlor and metazachlor, are primarily used as selective herbicides. They function by inhibiting fatty acid synthesis in plants, affecting annual grasses and broad-leaved weeds in various crops. This application hints at the potential agricultural and botanical research implications of chloroacetamide derivatives, possibly including the compound (Weisshaar & Böger, 1989).

Pyrazole and Thiazole Derivatives in Coordination Chemistry

Pyrazole-acetamide derivatives have been synthesized and analyzed for their structural properties and antioxidant activities. Coordination complexes constructed from these derivatives show significant antioxidant activity, which could be leveraged in designing drugs or materials with specific redox properties (Chkirate et al., 2019).

Novel Organic Syntheses

The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives showcases the chemical versatility and reactivity of compounds containing acetamide, thiadiazole, and benzothiazole units. Such research is foundational for developing new pharmaceuticals, highlighting the broad potential of incorporating complex acetamides into novel compounds (Yu et al., 2014).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2S/c1-11-7-12(2)24(23-11)18-22-14(10-27-18)5-6-21-17(25)9-26-16-4-3-13(19)8-15(16)20/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAGLWFMKWDKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide

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